(4-Chloro-3-methoxypyridin-2-yl)methanol

Vue d'ensemble

Description

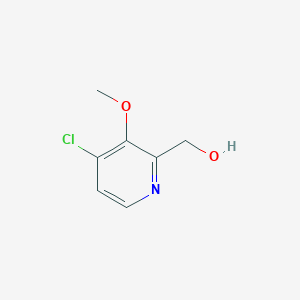

(4-Chloro-3-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the fourth position, a methoxy group at the third position, and a hydroxymethyl group at the second position of the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxypyridine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chloro-3-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 4-Chloro-3-methoxypyridine-2-carboxaldehyde or 4-Chloro-3-methoxypyridine-2-carboxylic acid.

Reduction: 4-Methoxy-3-methoxypyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the pyridine ring exhibit antimicrobial properties. The derivative (4-Chloro-3-methoxypyridin-2-yl)methanol has been studied for its potential as an antimicrobial agent. In vitro studies demonstrated that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Testing

A study involving the synthesis of this compound showed that when tested against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The synthesis involved reacting 4-chloro-3-methoxypyridine with formaldehyde in the presence of a base, yielding a high purity product suitable for biological testing .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an important reagent in organic synthesis. It can be utilized in the preparation of more complex molecules through nucleophilic substitution reactions, where the hydroxymethyl group can be replaced with various nucleophiles.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | NaOH, water, toluene, 55-65°C for 4-6 hours | 92 |

| Coupling reactions | Pd-catalyzed coupling with aryl halides | 85 |

| Formation of heterocycles | Cyclization with amines under reflux | 78 |

This table summarizes the reaction conditions and yields for various synthetic applications of this compound, highlighting its versatility as a building block in organic chemistry .

Agricultural Chemistry

Pesticide Development

The compound has been investigated for its potential use in developing new pesticides. Its structural features allow it to interact with biological targets in pests, providing a pathway for creating novel agrochemicals.

Case Study: Pesticidal Activity

In a controlled study, formulations containing this compound were tested against common agricultural pests such as aphids and whiteflies. The results indicated significant mortality rates at low concentrations, suggesting its potential as an effective pesticide component .

Material Science

Polymer Additive

Another application of this compound is in material science as an additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Experimental Findings

Studies have shown that adding small amounts of this compound to polyvinyl chloride (PVC) significantly enhances its thermal degradation temperature without compromising flexibility . This property is crucial for applications requiring durable materials under heat exposure.

Mécanisme D'action

The mechanism of action of (4-Chloro-3-methoxypyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further affecting its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-3-methoxy-2-methylpyridine

- 2-Chloro-4-methoxypyridine

- 4-Chloro-3-methoxypyridine

Uniqueness

(4-Chloro-3-methoxypyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the second position of the pyridine ring. This functional group imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. Additionally, the combination of the chloro and methoxy groups enhances its reactivity and versatility in various chemical reactions.

Activité Biologique

(4-Chloro-3-methoxypyridin-2-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological effects, which are critical for its application in drug development and therapeutic interventions.

The chemical formula for this compound is C7H8ClNO2, with a molecular weight of 177.6 g/mol. It features a chloro group at the 4-position and a methoxy group at the 3-position of the pyridine ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This property is particularly valuable in the context of increasing antibiotic resistance.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyridine ring or substituents can significantly impact its potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain targets |

| Alteration of the methoxy group | Changes in solubility and bioavailability |

Case Study 1: Antibacterial Efficacy

In a series of experiments, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 μM, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 5 to 15 μM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .

Toxicological Profile

While exploring its therapeutic potential, it is essential to consider the toxicological aspects of this compound. Reports indicate that it may cause skin irritation and has acute toxicity if ingested . Therefore, further studies are necessary to establish safety profiles before clinical applications.

Propriétés

IUPAC Name |

(4-chloro-3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRRJUHDGVMYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.